Estradiol 3-Valerate

Descripción general

Descripción

Estradiol Valerate (also known as E2V) is a pro-drug ester of Estradiol, a naturally occurring hormone that circulates endogenously within the human body . It is the most potent form of all mammalian estrogenic steroids and acts as the major female sex hormone . It is used in hormone therapy for menopausal symptoms and low estrogen levels, hormone therapy for transgender people, and in hormonal birth control .

Synthesis Analysis

The synthesis of estradiol valerate was first described by Miescher and Scholz by methanlysis of estradiol 3,17 – divalerate . In solution under certain conditions, particularly alkaline, saponification to valeric acid and estradiol can occur .Molecular Structure Analysis

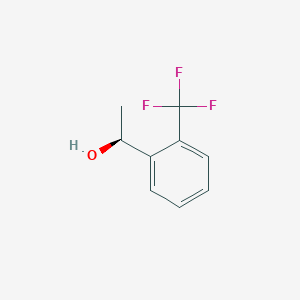

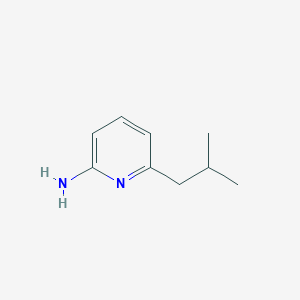

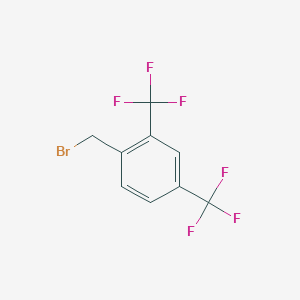

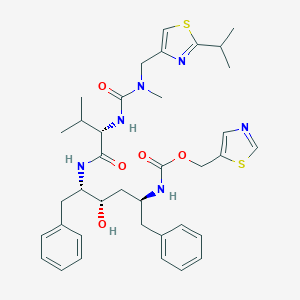

Estradiol 3-Valerate has a molecular formula of C23H32O3 and a molecular weight of 356.5 g/mol . The InChI is 1S/C23H32O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,21+,23+/m1/s1 .Chemical Reactions Analysis

Estradiol valerate undergoes a reversible isosymmetric structural phase transition at low temperature (̴ 250 K) which results from the reorientation of the valerate chain . The conformational difference also induces changes in molecular torsional angles and on the hydrogen bond pattern .Physical And Chemical Properties Analysis

Estradiol 3-Valerate has a molecular formula of C23H32O3 and a molecular weight of 356.5 g/mol . The InChI is 1S/C23H32O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,21+,23+/m1/s1 .Aplicaciones Científicas De Investigación

Sexual Dysfunction in Adult Men

- Scientific Field : Endocrinology, Urology .

- Application Summary : Estradiol levels are correlated with sexual dysfunction in adult men, including erectile dysfunction (ED), premature ejaculation (PE), and delayed ejaculation (DE) .

- Methods of Application : In a retrospective case-control study, 1,076 men between the ages of 19–60 years were included. The estradiol value was significantly elevated in the ED group than the control group. Conversely, the DE group had significantly lower level of estradiol than control did .

- Results : Elevated serum testosterone concentration was an independent risk factor for PE. There was a progressively increasing graded-distribution of estradiol values from DE to PE and ED groups .

Biosensor Development

- Scientific Field : Biochemistry, Biotechnology .

- Application Summary : Estradiol valerate is used in the development of a highly sensitive aptasensor based on polyaniline electro-polymerization, new nanomembrane composite, and aptamer (PANI-MWCNT@Chs-APT) for the electrochemical detection of estradiol valerate in real samples .

- Methods of Application : The high sensitivity and selectivity of the aptasensor were demonstrated by evaluating its response to some potential interference having structural similarities .

- Results : The aptasensor showed high selectivity for estradiol valerate among other interfering hormones. It had a very low limit of detection of 0.56 fM, which was very promising for rapid analysis of estradiol valerate detection in pharmaceutical and biological samples .

Treatment of Menopause Symptoms

- Scientific Field : Gynecology .

- Application Summary : Estradiol valerate is well suited for treatment of the characteristic symptoms accompanying menopause in women .

- Methods of Application : The pharmacokinetics and biotransformation of estradiol valerate were studied in women following intravenous, intramuscular and oral administration .

- Results : The results of this study are not provided in the source .

Birth Control Pills

- Scientific Field : Gynecology .

- Application Summary : Estradiol-containing birth control pills, which contain 1 to 3 mg/day estradiol or estradiol valerate, have been found to increase sex hormone-binding globulin (SHBG) levels .

- Methods of Application : Oral estradiol valerate at 6 mg/day has been found to increase SHBG levels .

- Results : The increase in SHBG levels is by 2.5- to 3-fold in transgender women .

Estetrol Development

- Scientific Field : Pharmacology .

- Application Summary : Estetrol (E4) is the most recently described natural estrogen. It is produced by the human fetal liver during pregnancy and its physiological function remains unclear. E4 is the estrogenic component of a recently approved combined oral contraceptive. It is also in development for use as menopausal hormone therapy .

- Methods of Application : The pharmacological activity of E4, alone or in combination with a progestin, has been extensively characterized in preclinical models as well as in clinical studies in women of reproductive age and postmenopausal women .

- Results : Preclinical and clinical data for E4 point to a tissue-specific activity and a more selective pharmacological profile compared with other estrogens, including a low impact on the liver and hemostasis balance .

Bone Turnover in Surgically Induced Menopausal Women

- Scientific Field : Orthopedics, Gynecology .

- Application Summary : This study aims to evaluate early treatment with estradiol valerate on bone turnover markers after surgically induced menopause .

- Methods of Application : This prospective study included 41 pre and perimenopausal women who underwent hysterectomy with oophorectomy for benign gynecologic conditions. Two weeks after the operation, all participants were assessed for menopausal hormone therapy (MHT) indications .

- Results : At 12 weeks after surgery, there were no significant differences in serum CTX and P1NP levels in the hormone treatment group compared to baseline. In contrast, serum CTX and P1NP levels were significantly elevated among women who did not receive hormone treatment .

Effects on the Pituitary-Ovarian Axis

- Scientific Field : Endocrinology .

- Application Summary : Estradiol Valerate has been studied for its effects on the pituitary-ovarian axis in the context of combined oral contraceptives .

- Methods of Application : A randomized trial enrolled 59 healthy, 18 to 35-year-old ovulatory women, who were randomized to EV 2 mg + DNG 2-3 mg; EE 0.03 mg + DNG 2 mg; and DNG 2 mg for 9 weeks .

- Results : Compared with EE + DNG, treatment with EV + DNG resulted in milder pituitary downregulation and reduced induction of hepatic SHBG synthesis .

Treatment of Prostate Cancer

- Scientific Field : Oncology .

- Application Summary : Estradiol valerate is also used in the treatment of prostate cancer .

- Methods of Application : The specific methods of application in this context are not provided in the source .

- Results : The results of this study are not provided in the source .

Safety And Hazards

Estradiol 3-Valerate is harmful if swallowed, in contact with skin or if inhaled . It is suspected of causing cancer and may damage fertility or the unborn child . It may cause long-lasting harmful effects to aquatic life . It is advised to avoid breathing dusts or mists, avoid contact during pregnancy/while nursing, and avoid release to the environment .

Direcciones Futuras

Estradiol valerate is widely used in hormone replacement therapy and for the treatment of menopausal symptoms . It is also used in combination products for endometriosis and contraception . Future research may focus on improving the understanding of the phase transition mechanism driven by temperature and the development of new formulations and delivery methods .

Propiedades

IUPAC Name |

[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O3/c1-3-4-5-22(25)26-16-7-9-17-15(14-16)6-8-19-18(17)12-13-23(2)20(19)10-11-21(23)24/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,21+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDPLCRWEBQEAJ-RBRWEJTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176282 | |

| Record name | Estradiol 3-valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Estradiol 3-Valerate | |

CAS RN |

21881-45-8 | |

| Record name | Estradiol 3-valerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021881458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estradiol 3-valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ESTRADIOL 3-VALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8Z1P0RYK2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

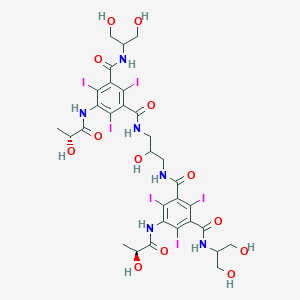

![(1S,5R)-6,7-Diazabicyclo[3.2.2]non-6-en-3-ol](/img/structure/B137754.png)